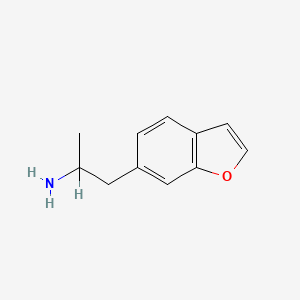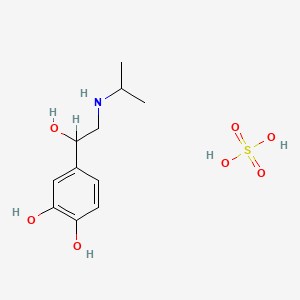![molecular formula C21H27N3O5 B1241741 9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-7(12),8,10-triene-8,11-diol](/img/structure/B1241741.png)
9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-7(12),8,10-triene-8,11-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-7(12),8,10-triene-8,11-diol involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes cyclization reactions to form the heptacyclic core, followed by functional group modifications to introduce the methoxy, dimethyl, and dioxa groups .
Industrial Production Methods
Industrial production of this compound is often carried out using fermentation processes involving specific strains of Streptomyces bacteria . These bacteria naturally produce the compound as a secondary metabolite, which can then be extracted and purified for further use .
Análisis De Reacciones Químicas
Types of Reactions
9-Methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-7(12),8,10-triene-8,11-diol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinone structure, potentially altering its biological activity.
Reduction: Reduction reactions can convert the quinone moiety to a hydroquinone, impacting its redox properties.
Substitution: Substitution reactions can introduce different functional groups, modifying the compound’s chemical and biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different quinone derivatives, while reduction can produce hydroquinone analogs .
Aplicaciones Científicas De Investigación
9-Methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-7(12),8,10-triene-8,11-diol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-7(12),8,10-triene-8,11-diol involves its interaction with bacterial enzymes, disrupting essential metabolic pathways . The compound targets specific molecular pathways, leading to the inhibition of bacterial growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Aclidinomycin A: Another isoquinoline quinone with similar antibiotic properties.
Mitomycin C: A quinone-based antibiotic with a different mechanism of action.
Uniqueness
9-Methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-7(12),8,10-triene-8,11-diol is unique due to its heptacyclic structure and specific functional groups, which contribute to its distinct biological activity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C21H27N3O5 |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-7(12),8,10-triene-8,11-diol |
InChI |
InChI=1S/C21H27N3O5/c1-8-17(25)13-12(18(26)19(8)27-3)11-7-29-21-10-6-9-14(22(10)2)16(24(11)21)15(13)23-4-5-28-20(9)23/h9-11,14-16,20-21,25-26H,4-7H2,1-3H3 |
Clave InChI |
ZPHGBBFZDUZEDN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C3COC4N3C5C2N6CCOC6C7C5N(C4C7)C)C(=C1OC)O)O |
Sinónimos |
ioxalomycin alpha(2) bioxalomycin alpha2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3R,13S,18S,19S,21S,23R)-5,12-dihydroxy-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-6,9-diene-8,11-dione](/img/structure/B1241658.png)

![Thiourea, N-[2-(9-acridinylamino)ethyl]-N,N'-dimethyl-](/img/structure/B1241660.png)
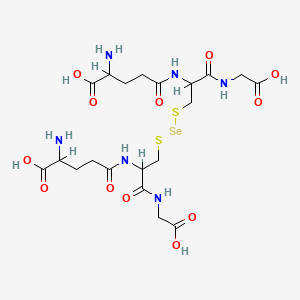
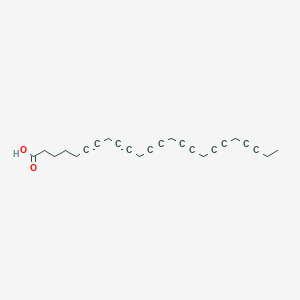
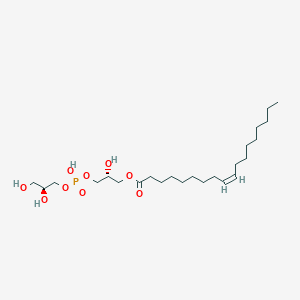
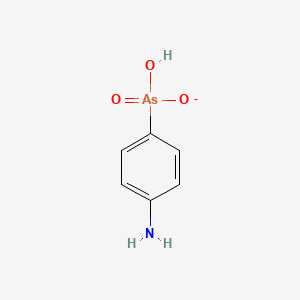
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1241673.png)
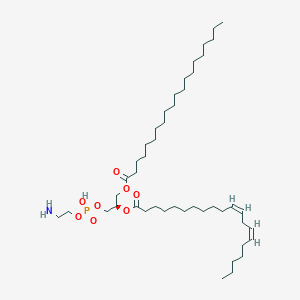
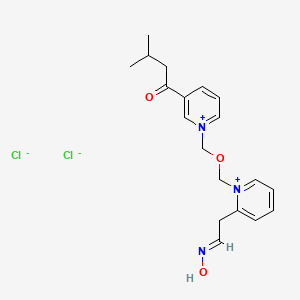
![N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B1241677.png)
